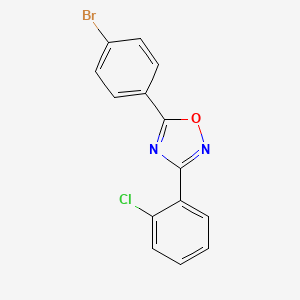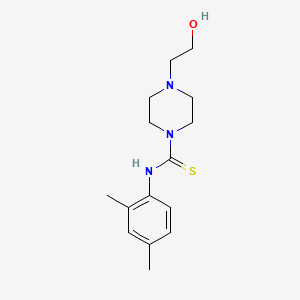
N-(4-chlorophenyl)-6-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-6-quinoxalinecarboxamide, commonly known as GW-501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and is primarily used in research settings to study its effects on the body.
Mécanisme D'action
GW-501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating metabolism. PPARδ activation leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved endurance and energy production.
Biochemical and Physiological Effects:
GW-501516 has several biochemical and physiological effects on the body. It has been shown to increase muscle fiber size and improve muscle endurance in animal studies. It also increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy production. Additionally, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
GW-501516 has several advantages for lab experiments. It is easy to synthesize and has a long half-life, making it suitable for long-term studies. It also has a high affinity for PPARδ, making it a potent activator of this receptor. However, its potential for off-target effects and its relatively high cost may limit its use in some experiments.
Orientations Futures
There are several future directions for research on GW-501516. One area of interest is its potential use as a therapeutic agent for metabolic disorders, such as diabetes and obesity. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of GW-501516 involves several steps, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazone. The hydrazone is then reacted with 2-nitrobenzaldehyde to form the corresponding quinoxaline derivative. Finally, the nitro group is reduced to an amino group to yield GW-501516.
Applications De Recherche Scientifique
GW-501516 has been extensively studied in various fields, including sports medicine, cancer research, and metabolic disorders. In sports medicine, GW-501516 has been shown to improve endurance and increase muscle mass in animal studies. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast and prostate cancer. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-11-2-4-12(5-3-11)19-15(20)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCOVDZAUVWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)


![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)



![(4-methoxy-2,5-dimethylbenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5801617.png)
